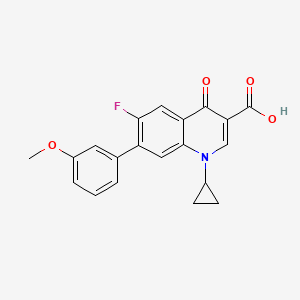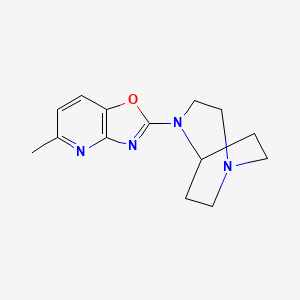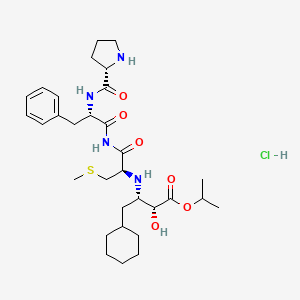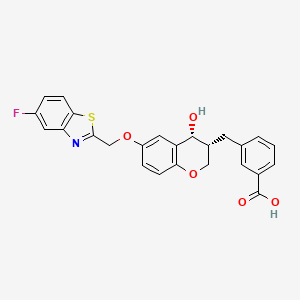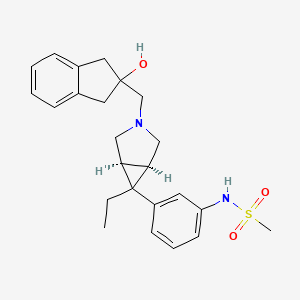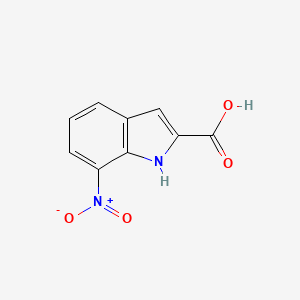
7-Nitroindole-2-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CRT0044876 has a wide range of applications in scientific research:
Mecanismo De Acción
CRT0044876 ejerce sus efectos al dirigirse al sitio activo de APE1. Inhibe las actividades 3′-fosfodiesterasa y 3′-fosfatasa de APE1, que son pasos esenciales en la vía de reparación por escisión de bases. Esta inhibición conduce a la acumulación de sitios apurínicos/apirimidínicos, lo que potencia la citotoxicidad de los compuestos que se dirigen a la base del ADN .
Safety and Hazards
Direcciones Futuras
Much effort has focused on developing specific inhibitors of APE1, which could have important applications in basic research and potentially lead to clinical anticancer agents . The study of 7-Nitroindole-2-carboxylic acid and its effects on APE1 could provide valuable insights into the development of new therapeutic strategies.
Análisis Bioquímico
Biochemical Properties
7-Nitroindole-2-carboxylic acid plays a crucial role in biochemical reactions by inhibiting the activity of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is an enzyme involved in the base excision repair pathway, which is essential for repairing DNA lesions. This compound inhibits the 3’-phosphodiesterase and 3’-phosphatase activities of APE1, thereby preventing the repair of apurinic/apyrimidinic sites in DNA . This inhibition is achieved through the binding of this compound to a pocket distal from the APE1 active site, as confirmed by NMR chemical shift perturbation experiments .
Cellular Effects
This compound has been shown to affect various cellular processes. At non-cytotoxic concentrations, it potentiates the cytotoxicity of several DNA base-targeting compounds, leading to the accumulation of apurinic sites . This compound influences cell function by interfering with the DNA repair mechanism, which can result in increased sensitivity to DNA-damaging agents. Additionally, this compound has been observed to form colloidal aggregates that can sequester APE1, causing nonspecific inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with APE1. This compound binds to a pocket distal from the APE1 active site, as revealed by NMR chemical shift perturbation experiments . The binding of this compound to APE1 inhibits the enzyme’s 3’-phosphodiesterase and 3’-phosphatase activities, which are essential steps in the base excision repair pathway . This inhibition prevents the repair of apurinic/apyrimidinic sites in DNA, leading to the accumulation of DNA lesions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it can form colloidal aggregates that affect its inhibitory activity . These aggregates can sequester APE1, causing nonspecific inhibition. Over time, the accumulation of apurinic sites due to the inhibition of APE1 can lead to long-term effects on cellular function, including increased sensitivity to DNA-damaging agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low micromolar concentrations, this compound inhibits the 3’-phosphodiesterase and 3’-phosphatase activities of APE1 . At higher concentrations, this compound can form colloidal aggregates that cause nonspecific inhibition of APE1 . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for specific experimental conditions.
Metabolic Pathways
This compound is involved in the base excision repair pathway by inhibiting the activity of APE1 . This compound interacts with APE1, preventing the repair of apurinic/apyrimidinic sites in DNA. The inhibition of APE1 by this compound can affect metabolic flux and metabolite levels by disrupting the DNA repair process, leading to the accumulation of DNA lesions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its ability to form colloidal aggregates . These aggregates can sequester APE1, causing nonspecific inhibition. The localization and accumulation of this compound within cells can affect its inhibitory activity and the overall effectiveness of the compound in biochemical studies .
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with APE1. This compound binds to a pocket distal from the APE1 active site, as confirmed by NMR chemical shift perturbation experiments . The binding of this compound to APE1 can affect the enzyme’s activity and function, leading to the accumulation of DNA lesions and increased sensitivity to DNA-damaging agents .
Métodos De Preparación
La síntesis de CRT0044876 implica la nitración del ácido indole-2-carboxílico. La reacción normalmente requiere el uso de ácido nítrico y ácido sulfúrico como agentes nitrantes. El proceso involucra un control cuidadoso de la temperatura y el tiempo de reacción para asegurar la nitración selectiva en la posición 7 del anillo indol . Los métodos de producción industrial pueden implicar la optimización de estas condiciones para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
CRT0044876 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro puede ser reducido a un grupo amino bajo condiciones específicas.
Sustitución: El grupo ácido carboxílico puede participar en reacciones de esterificación.
Reactivos y condiciones comunes: Los reactivos como el borohidruro de sodio para la reducción y los alcoholes para la esterificación se usan comúnmente
Productos principales: La reducción del grupo nitro produce ácido 7-amino-1H-indole-2-carboxílico, mientras que la esterificación forma ésteres del ácido carboxílico.
Aplicaciones en investigación científica
CRT0044876 tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
CRT0044876 es único en su alta selectividad y potencia como inhibidor de APE1. Compuestos similares incluyen:
Ácido 7-nitroindole-2-carboxílico: Comparte similitudes estructurales pero puede diferir en potencia y selectividad.
Ácido 5-nitroindole-2-carboxílico: Otro derivado de nitroindol con diferentes patrones de sustitución
CRT0044876 destaca por su inhibición específica de la familia de enzimas exonucleasa III, convirtiéndolo en una herramienta valiosa para explorar la función de APE1 y desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
7-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6/h1-4,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUCOFQROHIAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064520 | |
| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6960-45-8 | |
| Record name | 7-Nitro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Nitroindole-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
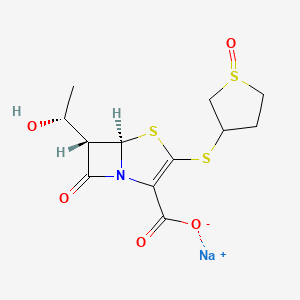
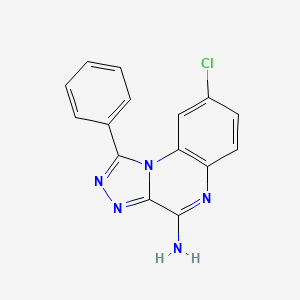
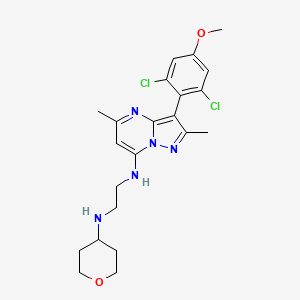
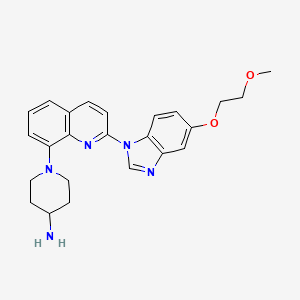
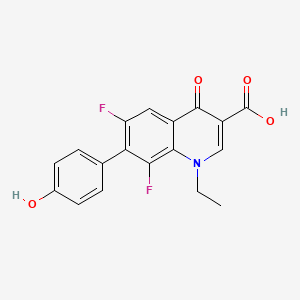
![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)
![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)
